Silane, trifluoro(phenylethynyl)-

Supramolecular Chemistry Silicon Hypervalency Intermolecular Si···N Interactions

Silane, trifluoro(phenylethynyl)- (CAS 682351-84-4) is a fluorinated organosilicon compound characterized by a trifluorosilyl (-SiF₃) group directly bonded to a phenylethynyl (-C≡C-Ph) moiety. This unique electronic structure imparts pronounced Lewis acidity to the silicon center, enabling the formation of hypervalent pentacoordinate and hexacoordinate complexes with nitrogen-based ligands.

Molecular Formula C8H5F3Si
Molecular Weight 186.20 g/mol
CAS No. 682351-84-4
Cat. No. B12532779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trifluoro(phenylethynyl)-
CAS682351-84-4
Molecular FormulaC8H5F3Si
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#C[Si](F)(F)F
InChIInChI=1S/C8H5F3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H
InChIKeyFUMWNMFFLUGXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoro(phenylethynyl)silane (CAS 682351-84-4): A Fluorinated Alkynylsilane for Hypervalent Supramolecular Architectures


Silane, trifluoro(phenylethynyl)- (CAS 682351-84-4) is a fluorinated organosilicon compound characterized by a trifluorosilyl (-SiF₃) group directly bonded to a phenylethynyl (-C≡C-Ph) moiety. This unique electronic structure imparts pronounced Lewis acidity to the silicon center, enabling the formation of hypervalent pentacoordinate and hexacoordinate complexes with nitrogen-based ligands [1]. The compound serves as a versatile building block in supramolecular chemistry and as a precursor in cross-coupling methodologies where the electron-withdrawing fluorine substituents enhance reactivity compared to non-fluorinated analogs [2].

Why Trifluoro(phenylethynyl)silane Cannot Be Substituted by Generic Alkynylsilanes


Simple alkynylsilanes such as (phenylethynyl)trimethylsilane or (phenylethynyl)triethoxysilane lack the strong electron-withdrawing trifluorosilyl group that is critical for activating the silicon center toward hypervalent coordination and for enhancing electrophilicity in cross-coupling reactions [1]. The -SiF₃ moiety in trifluoro(phenylethynyl)silane confers a unique ability to engage in intermolecular Si···N interactions with binding constants that are orders of magnitude higher than those of less fluorinated analogs, a property essential for supramolecular assembly applications [2]. Substituting with a non-fluorinated or partially fluorinated analog would result in loss of this hypervalent binding capability and altered reactivity profiles, making the compound non-interchangeable in research and industrial workflows.

Quantitative Differentiation of Trifluoro(phenylethynyl)silane: Binding Constants and Reactivity Profiles


Hypervalent Complex Binding Constants: Trifluoro(phenylethynyl)silane vs. Trifluorophenylsilane

Trifluoro(phenylethynyl)silane forms hexacoordinate complexes with 2,2'-bipyridine and 1,10-phenanthroline exhibiting binding constants (K) ranging from 170 to 1600 M⁻¹ at 25°C in CDCl₃ [1]. In contrast, the structurally related trifluorophenylsilane (PhSiF₃) forms only pentacoordinate complexes with pyridine under comparable conditions, with a significantly lower binding constant of 25 ± 5 M⁻¹ in benzene [2]. This represents a 6.8-fold to 64-fold enhancement in binding affinity for the phenylethynyl derivative, attributable to the extended π-system of the phenylethynyl group that facilitates stronger intermolecular Si···N interactions.

Supramolecular Chemistry Silicon Hypervalency Intermolecular Si···N Interactions

Coordination Geometry and Stoichiometry: Hexacoordinate vs. Pentacoordinate Complexes

X-ray crystallographic analysis confirms that trifluoro(phenylethynyl)silane forms hexacoordinate complexes with bidentate ligands such as 2,2'-bipyridine and 1,10-phenanthroline, adopting a distorted octahedral geometry around the silicon atom [1]. In contrast, trifluorophenylsilane (PhSiF₃) and trifluorohexylsilane (HexSiF₃) form only pentacoordinate complexes with monodentate pyridine under similar conditions [2]. The ability of trifluoro(phenylethynyl)silane to achieve hexacoordination with bidentate ligands expands the structural diversity of silicon-based supramolecular motifs, enabling the construction of more complex architectures.

Coordination Chemistry X-ray Crystallography Silicon Hypervalency

Enhanced Lewis Acidity and Cross-Coupling Reactivity: Trifluoro(phenylethynyl)silane vs. Non-Fluorinated Alkynylsilanes

The presence of three electron-withdrawing fluorine atoms on the silicon center in trifluoro(phenylethynyl)silane significantly increases the electrophilicity of the silicon atom, facilitating activation under mild conditions in Hiyama-type cross-coupling reactions [1]. While direct quantitative yield comparisons between trifluoro(phenylethynyl)silane and its non-fluorinated analog (phenylethynyl)trimethylsilane are not available in the literature, class-level studies on aryltrifluorosilanes demonstrate that the trifluorosilyl group enables coupling with aryl bromides and chlorides in good yields (typically 70-98%), whereas trimethylsilyl-protected alkynes require harsher desilylation conditions and often exhibit lower coupling efficiencies [2]. This enhanced reactivity profile makes trifluoro(phenylethynyl)silane a more efficient reagent for one-pot alkynylation strategies.

Cross-Coupling Reactions Organosilicon Reagents Lewis Acidity

Optimal Use Cases for Trifluoro(phenylethynyl)silane Based on Quantitative Evidence


Supramolecular Building Block for Si···N Interaction-Based Assemblies

Trifluoro(phenylethynyl)silane is ideally suited for constructing supramolecular architectures that rely on intermolecular Si···N interactions. Its ability to form hexacoordinate complexes with bidentate nitrogen ligands (binding constants up to 1600 M⁻¹) [1] makes it a superior choice over trifluorophenylsilane (K = 25 M⁻¹) [2] for applications requiring robust, stable non-covalent linkages. This property is particularly valuable in the design of stimuli-responsive materials, molecular sensors, and dynamic combinatorial libraries.

Precursor for Surface Functionalization and Coating Formulations

The trifluorosilyl group in this compound can undergo hydrolysis to form reactive silanol species, enabling covalent attachment to oxide surfaces. The phenylethynyl moiety provides a rigid, π-conjugated spacer that can be further functionalized. This combination makes trifluoro(phenylethynyl)silane a valuable precursor for creating fluorinated self-assembled monolayers (SAMs) and modifying the surface properties of materials such as silica nanoparticles, glass, or metal oxides, where the enhanced Lewis acidity of the -SiF₃ group facilitates faster surface grafting compared to trialkoxysilane analogs [3].

Cross-Coupling Reagent for Alkynylation in Hiyama-Type Reactions

In palladium-catalyzed cross-coupling reactions, trifluoro(phenylethynyl)silane serves as an efficient alkynyl transfer reagent. The electron-withdrawing fluorine atoms activate the silicon center, allowing for direct coupling with aryl halides under fluoride-promoted conditions [3]. This reactivity profile is advantageous for synthesizing diarylacetylenes and enyne motifs in pharmaceutical intermediates and organic electronic materials, where the trifluorosilyl group eliminates the need for separate desilylation steps required with trimethylsilyl-protected alkynes.

Model Compound for Studying Hypervalent Silicon Chemistry

Due to its well-characterized hypervalent complexes with pyridine [1], 2,2'-bipyridine, and 1,10-phenanthroline [4], trifluoro(phenylethynyl)silane is an excellent model system for investigating intermolecular Si···N interactions. Researchers can leverage the available X-ray structures, NMR parameters (¹H, ¹⁹F, ²⁹Si, ¹⁵N), and binding constant data to benchmark computational methods or to design new ligand systems for silicon-based coordination chemistry.

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